molecular formula C23H27N3O3S2 B420825 4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide CAS No. 325978-65-2

4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide

Cat. No.: B420825
CAS No.: 325978-65-2
M. Wt: 457.6g/mol
InChI Key: YLFRYHHVFGEBIB-UHFFFAOYSA-N
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Description

4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.6g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

4-(N,N-diethylsulfamoyl)-N-(4-(4-isopropylphenyl)thiazol-2-yl)benzamide and its derivatives have been extensively studied for their antimicrobial and antifungal properties. Research indicates that these compounds exhibit sensitivity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species like Candida albicans. Such properties make these compounds promising for further studies in the development of antimicrobial agents (Sych et al., 2019). Similarly, N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, which share a structural resemblance, have also demonstrated significant antimicrobial activity, suggesting a broad spectrum of potential applications for these compounds in battling microbial infections (Chawla, 2016).

Anticancer Potential

The derivative compounds of this compound have shown promising results in anticancer evaluations. For instance, certain derivatives have demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings highlight the potential of these compounds in the development of new and effective anticancer therapies (Ravinaik et al., 2021).

Supramolecular Gelators

A new series of N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior. The research aimed to understand the role of methyl functionality and multiple non-covalent interactions in gelation/non-gelation behavior. Two specific amides displayed gelation behavior towards specific solvent mixtures, indicating potential applications in various industrial and pharmaceutical processes where gel formation is crucial (Yadav & Ballabh, 2020).

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-5-26(6-2)31(28,29)20-13-11-19(12-14-20)22(27)25-23-24-21(15-30-23)18-9-7-17(8-10-18)16(3)4/h7-16H,5-6H2,1-4H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFRYHHVFGEBIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.